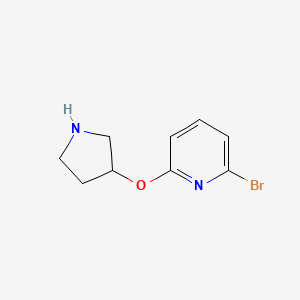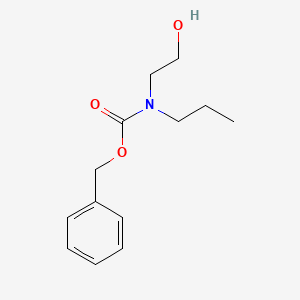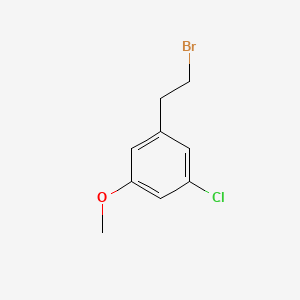
1-(2-Bromoethyl)-3-chloro-5-methoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromoethyl)-3-chloro-5-methoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromoethyl group, a chloro group, and a methoxy group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine and a suitable solvent under controlled conditions to achieve selective bromination . The reaction conditions, such as temperature and reaction time, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 1-(2-Bromoethyl)-3-chloro-5-methoxybenzene may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and automated reactors can further improve the yield and reduce the environmental impact of the synthesis .
化学反应分析
Types of Reactions
1-(2-Bromoethyl)-3-chloro-5-methoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate in aqueous or alkaline medium is a typical oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether is a standard reducing agent.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, thiols, or ethers depending on the nucleophile used.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: The major product is the dechlorinated benzene derivative.
科学研究应用
1-(2-Bromoethyl)-3-chloro-5-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
作用机制
The mechanism of action of 1-(2-Bromoethyl)-3-chloro-5-methoxybenzene involves its interaction with various molecular targets. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules . This interaction can lead to the modification of proteins, DNA, or other biomolecules, affecting their function and activity .
相似化合物的比较
Similar Compounds
1-(2-Bromoethyl)benzene: Lacks the chloro and methoxy groups, making it less versatile in chemical reactions.
3-Chloro-5-methoxybenzene: Lacks the bromoethyl group, limiting its use in nucleophilic substitution reactions.
1-(2-Bromoethyl)-3-chlorobenzene: Lacks the methoxy group, reducing its potential for oxidation reactions.
Uniqueness
1-(2-Bromoethyl)-3-chloro-5-methoxybenzene is unique due to the presence of all three functional groups (bromoethyl, chloro, and methoxy), which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .
属性
分子式 |
C9H10BrClO |
|---|---|
分子量 |
249.53 g/mol |
IUPAC 名称 |
1-(2-bromoethyl)-3-chloro-5-methoxybenzene |
InChI |
InChI=1S/C9H10BrClO/c1-12-9-5-7(2-3-10)4-8(11)6-9/h4-6H,2-3H2,1H3 |
InChI 键 |
HYRFAWPAQNYGDX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1)CCBr)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


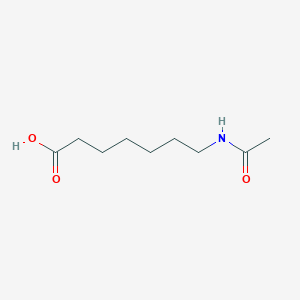
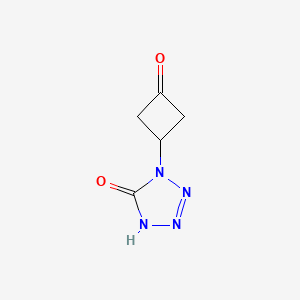
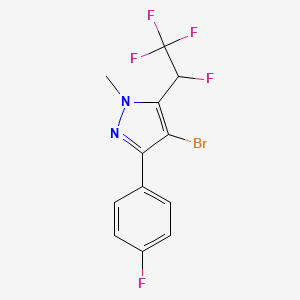

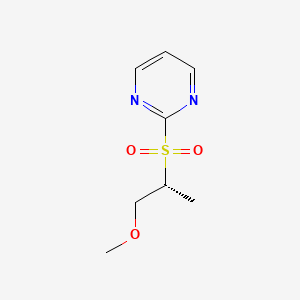
![3-fluoro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B13497242.png)
![5-[2-(2-Aminoethoxy)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13497245.png)
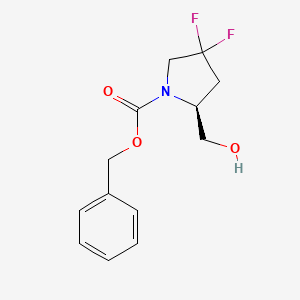

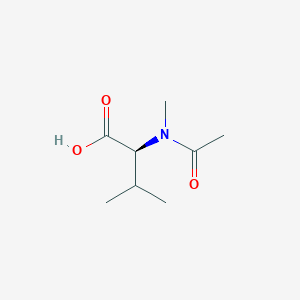
![Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-ethyloxetan-3-yl)propanoate](/img/structure/B13497266.png)
amine hydrochloride](/img/structure/B13497289.png)
